molecular formula C21H21ClN2O5S B4334445 4-[2-(2-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE

4-[2-(2-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE

Cat. No.: B4334445
M. Wt: 448.9 g/mol
InChI Key: FNMADDHUKDZWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Sulfonylation: The ethoxyphenyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.

    Morpholine ring attachment: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activity such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[2-(2-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
  • 4-{2-(2-bromophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

Uniqueness

The unique combination of functional groups in 4-[2-(2-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE may result in distinct chemical properties and biological activities compared to similar compounds. For example, the presence of the ethoxy group may enhance its solubility or bioavailability.

Properties

IUPAC Name

4-[2-(2-chlorophenyl)-4-(4-ethoxyphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5S/c1-2-28-15-7-9-16(10-8-15)30(25,26)20-21(24-11-13-27-14-12-24)29-19(23-20)17-5-3-4-6-18(17)22/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMADDHUKDZWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(2-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Reactant of Route 2
Reactant of Route 2
4-[2-(2-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Reactant of Route 3
4-[2-(2-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Reactant of Route 4
Reactant of Route 4
4-[2-(2-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Reactant of Route 5
Reactant of Route 5
4-[2-(2-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Reactant of Route 6
Reactant of Route 6
4-[2-(2-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE

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